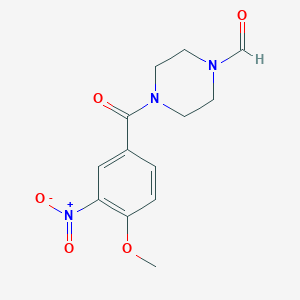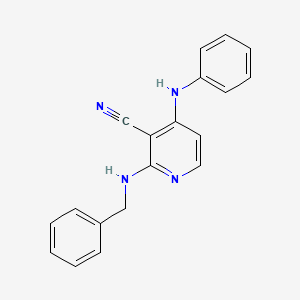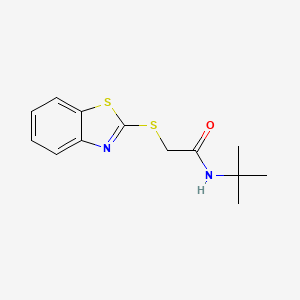![molecular formula C18H20N2O5 B5836376 methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate, also known as DMAC-MeOB, is a chemical compound that belongs to the class of benzoic acid derivatives. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, chemistry, and material science.
Wirkmechanismus
The mechanism of action of methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to generate reactive oxygen species (ROS) upon activation by light, which can cause oxidative damage to cancer cells and lead to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. This compound has also been shown to exhibit good stability and solubility in various solvents, which makes it suitable for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate is its versatility, which allows it to be used in various applications across different fields of science. This compound is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources.
One of the limitations of this compound is its relatively low quantum yield, which limits its efficiency as a photosensitizer in PDT. This compound also exhibits poor water solubility, which can limit its use in biological applications.
Zukünftige Richtungen
There are several future directions for research on methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate. One potential direction is the development of more efficient photosensitizers based on this compound, which could improve the efficacy of PDT as a cancer treatment. Another direction is the synthesis of novel organic materials based on this compound, which could have potential applications in various fields of material science. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in medicine and other fields of science.
Synthesemethoden
The synthesis of methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate involves the reaction of 2,4-dimethoxyaniline with methyl 3-amino-4-methylbenzoate in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.
In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. This compound has also been used as a ligand for the preparation of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)carbamoylamino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11-5-6-12(17(21)25-4)9-15(11)20-18(22)19-14-8-7-13(23-2)10-16(14)24-3/h5-10H,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAPJVQUQMCECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)

![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)


![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)



![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
